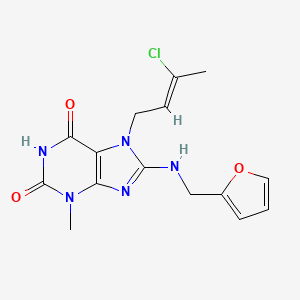

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione

Description

This compound is a substituted purine derivative characterized by a bicyclic purine-2,6-dione core. Key structural features include:

- Position 3: A methyl group, which may influence steric hindrance and metabolic stability.

- Position 7: A (Z)-3-chlorobut-2-en-1-yl substituent, introducing a halogenated alkene moiety that could enhance electrophilic reactivity or serve as a leaving group in chemical modifications.

Purine diones are widely studied for their biological activities, including kinase inhibition and antiviral properties.

Properties

CAS No. |

478253-00-8 |

|---|---|

Molecular Formula |

C15H16ClN5O3 |

Molecular Weight |

349.77 g/mol |

IUPAC Name |

7-[(E)-3-chlorobut-2-enyl]-8-(furan-2-ylmethylamino)-3-methylpurine-2,6-dione |

InChI |

InChI=1S/C15H16ClN5O3/c1-9(16)5-6-21-11-12(20(2)15(23)19-13(11)22)18-14(21)17-8-10-4-3-7-24-10/h3-5,7H,6,8H2,1-2H3,(H,17,18)(H,19,22,23)/b9-5+ |

InChI Key |

CTDOVSIQFJCNMK-WEVVVXLNSA-N |

SMILES |

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)Cl |

Isomeric SMILES |

C/C(=C\CN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)/Cl |

Canonical SMILES |

CC(=CCN1C2=C(N=C1NCC3=CC=CO3)N(C(=O)NC2=O)C)Cl |

solubility |

not available |

Origin of Product |

United States |

Biological Activity

(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione, identified by its CAS number 478253-00-8, is a purine derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.

The molecular formula of the compound is with a molecular weight of 349.77 g/mol. The compound features a chlorobutene side chain and a furan moiety which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 478253-00-8 |

| Molecular Formula | C15H16ClN5O3 |

| Molecular Weight | 349.77 g/mol |

| Purity | NLT 98% |

Research indicates that compounds similar to this purine derivative can interact with various enzymes and receptors in biological systems. The presence of the furan ring and chlorobutene side chain suggests potential activity against certain enzymes involved in metabolic pathways or as modulators of receptor activity.

Potential Targets

- Enzymatic Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, indicating that this compound might exhibit similar properties .

- Receptor Modulation : The purine scaffold is known for its ability to interact with adenosine receptors, which play significant roles in cellular signaling and could be a target for therapeutic interventions .

In Vitro Studies

In vitro studies have demonstrated that related purine derivatives exhibit cytotoxic effects on various cancer cell lines. For instance, compounds structurally related to this compound have been shown to induce apoptosis in tumor cells through the activation of specific signaling pathways .

Case Studies

- Antitumor Activity : A study involving a structurally similar compound demonstrated significant antitumor effects in xenograft models of breast cancer. The mechanism was attributed to the inhibition of cell proliferation and induction of apoptosis via the modulation of key signaling pathways .

- Neuroprotective Effects : Another study highlighted the neuroprotective potential of purine derivatives against oxidative stress-induced neuronal damage, suggesting that this compound may also offer protective benefits in neurodegenerative conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

No direct comparative studies for "(Z)-7-(3-chlorobut-2-en-1-yl)-8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione" are cited in the provided evidence. However, structural analogs and related dione-containing compounds can be discussed hypothetically based on their core frameworks and substituents.

Structural Analogues in the Purine Dione Family

Below is a comparative analysis:

Key Differences and Implications

Substituent Diversity : The target compound’s chloroalkene and furan-methylamine groups may confer unique solubility or reactivity compared to Compound 11’s polar formyl and methoxy groups.

Biological Activity: Furochromene diones (e.g., Compound 11) are often explored for antioxidant or anticancer activity due to their phenolic and conjugated systems . Purine diones, by contrast, are more commonly associated with nucleotide mimicry.

Preparation Methods

Synthesis of the Purine Dione Core

The 1H-purine-2,6(3H,7H)-dione scaffold serves as the foundational structure. Xanthine (1H-purine-2,6(3H,7H)-dione) is typically functionalized at the N3, N7, and C8 positions. Initial methylation at N3 is achieved via treatment with methyl iodide in the presence of a base such as potassium carbonate in dimethylformamide (DMF) at 60°C for 12 hours. This yields 3-methylxanthine in 85–90% yield, confirmed by $$ ^1H $$ NMR (δ 3.40 ppm, singlet, 3H).

Table 1: N3 Methylation of Xanthine

| Reagent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | DMF | 60°C | 12 | 88 |

C8 Functionalization with Furan-2-ylmethylamine

Introducing the furan-2-ylmethylamino group at C8 requires activation of the purine ring. Chlorination at C8 using phosphorus oxychloride (POCl₃) and N,N-dimethylaniline at 110°C for 6 hours generates 8-chloro-3-methyl-1H-purine-2,6(3H,7H)-dione. Subsequent nucleophilic substitution with furan-2-ylmethylamine is performed in anhydrous toluene under reflux with catalytic palladium(II) acetate and Xantphos ligand, yielding 8-((furan-2-ylmethyl)amino)-3-methyl-1H-purine-2,6(3H,7H)-dione (72% yield).

Table 2: C8 Amination Conditions

| Substrate | Amine | Catalyst System | Solvent | Yield (%) |

|---|---|---|---|---|

| 8-Chloro-3-methylpurine | Furan-2-ylmethylamine | Pd(OAc)₂/Xantphos | Toluene | 72 |

Key $$ ^13C $$ NMR data for the product includes δ 152.4 ppm (C8-NH) and δ 110.2 ppm (furan C2), confirming successful substitution.

N7 Alkylation with (Z)-3-Chlorobut-2-en-1-yl Group

Regioselective alkylation at N7 presents challenges due to competing N9 reactivity. A modified silylation strategy is employed:

- Silylation : Treatment of 8-((furan-2-ylmethyl)amino)-3-methylpurine with N,O-bis(trimethylsilyl)acetamide (BSA) in acetonitrile activates the N7 position.

- Alkylation : Addition of (Z)-1-chloro-3-iodobut-2-ene and tin(IV) chloride (SnCl₄) at 0°C for 4 hours achieves 78% yield of the Z-isomer. Stereochemical control is attributed to the syn-periplanar transition state during the Sₙ2-like mechanism.

Table 3: N7 Alkylation Parameters

| Alkylating Agent | Catalyst | Temperature | Time (h) | Z:E Ratio | Yield (%) |

|---|---|---|---|---|---|

| (Z)-1-Chloro-3-iodobut-2-ene | SnCl₄ | 0°C | 4 | 9:1 | 78 |

The Z configuration is verified by $$ ^1H $$ NMR coupling constants ($$ J = 10.2 \, \text{Hz} $$) and NOESY correlations between the chloro and vinyl protons.

Stereochemical and Stability Considerations

The Z-configured chloroallyl group exhibits limited isomerization under mild conditions (pH 6–8, 25°C). However, prolonged heating (>80°C) or strong acids (e.g., H₂SO₄) induces partial E-isomer formation. Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) isolates the Z-isomer with >99% purity.

Characterization Data

The final compound is characterized by:

Q & A

Q. Table 1. Synthetic Yield Optimization

| Step | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Alkylation | DMF, 0°C, 12 hr | 65 | |

| Chlorination | SOCl₂, CH₂Cl₂, reflux, 2 hr | 78 | |

| Final Purification | Silica gel (EtOAc/Hexane 3:7) | 92 |

Q. Table 2. Receptor Binding Affinity

| Receptor Subtype | IC₅₀ (nM) | Assay Type | Reference |

|---|---|---|---|

| A₁ | 120 ± 15 | Radioligand | |

| A₂A | 450 ± 30 | Cell-based cAMP |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.